![molecular formula C5H11ClN2O2 B6203216 (2S)-morpholine-2-carboxamide hydrochloride CAS No. 1841120-40-8](/img/no-structure.png)
(2S)-morpholine-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes details about the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-morpholine-2-carboxamide hydrochloride involves the reaction of morpholine with chloroacetyl chloride to form N-chloroacetylmorpholine, which is then reacted with ammonium hydroxide to form (2S)-morpholine-2-carboxamide. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Morpholine", "Chloroacetyl chloride", "Ammonium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Morpholine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-chloroacetylmorpholine.", "Step 2: N-chloroacetylmorpholine is then reacted with ammonium hydroxide to form (2S)-morpholine-2-carboxamide.", "Step 3: The resulting (2S)-morpholine-2-carboxamide is treated with hydrochloric acid to form the hydrochloride salt of the compound." ] } | |
1841120-40-8 | |
Molekularformel |
C5H11ClN2O2 |
Molekulargewicht |
166.60 g/mol |
IUPAC-Name |
(2S)-morpholine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-7-1-2-9-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1 |
InChI-Schlüssel |
UJWGIIHZXUTSNZ-WCCKRBBISA-N |
Isomerische SMILES |
C1CO[C@@H](CN1)C(=O)N.Cl |
Kanonische SMILES |
C1COC(CN1)C(=O)N.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.